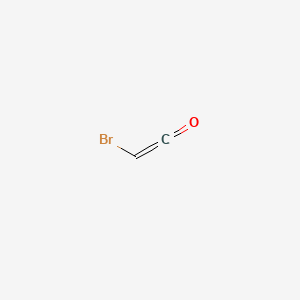
Bromoketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoketene is an organic compound characterized by the presence of a bromine atom and a ketene functional group. It is a highly reactive intermediate used in various chemical reactions and synthesis processes. The compound’s reactivity and versatility make it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoketene can be synthesized through several methods. One common approach involves the bromination of ketenes. For instance, the reaction of ketenes with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst can yield this compound . Another method involves the oxidative bromination of secondary alcohols using ammonium bromide and oxone .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of ketenes under controlled conditions. The use of efficient and green protocols, such as the one-pot synthesis from secondary alcohols, is gaining popularity due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Bromoketene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form brominated carboxylic acids.
Reduction: Reduction of this compound can yield brominated alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Brominated alcohols.
Substitution: Substituted ketenes and other derivatives.
Scientific Research Applications
Bromoketene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromoketene involves its high reactivity due to the presence of the ketene functional group. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways. For example, in biological systems, this compound can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules .
Comparison with Similar Compounds
Bromoacetone: A well-known α-bromoketone used in organic synthesis.
Dibromoacetaldehyde: Found in marine algae and used in various chemical reactions.
1,1,1-Tribromoacetone: Another brominated ketone with unique reactivity.
Uniqueness of Bromoketene: this compound stands out due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial research .
Properties
CAS No. |
78957-22-9 |
|---|---|
Molecular Formula |
C2HBrO |
Molecular Weight |
120.93 g/mol |
InChI |
InChI=1S/C2HBrO/c3-1-2-4/h1H |
InChI Key |
UYNIELWVDAGYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















